molecular formula C7H5BrF2N2O B13668158 4-Bromo-2,3-difluorobenzohydrazide

4-Bromo-2,3-difluorobenzohydrazide

Cat. No.: B13668158
M. Wt: 251.03 g/mol
InChI Key: DLHLPQYROZSPQA-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzohydrazide is an organic compound with the molecular formula C7H4BrF2N2O It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,3-difluorobenzohydrazide typically involves the reaction of 4-Bromo-2,3-difluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Bromo-2,3-difluorobenzaldehyde+Hydrazine hydrateThis compound\text{4-Bromo-2,3-difluorobenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 4-Bromo-2,3-difluorobenzaldehyde+Hydrazine hydrate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-difluorobenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Products include oxidized forms of the hydrazide group.

    Reduction: Reduced forms of the hydrazide group are obtained.

Scientific Research Applications

4-Bromo-2,3-difluorobenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluorobenzohydrazide depends on its specific application. In general, the compound can interact with various molecular targets through its hydrazide group, which can form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,3-difluorobenzaldehyde: A precursor in the synthesis of 4-Bromo-2,3-difluorobenzohydrazide.

    2,3-Difluorobenzohydrazide: Lacks the bromine substituent.

    4-Bromo-2-fluorobenzohydrazide: Lacks one fluorine substituent.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination of substituents can influence the compound’s reactivity and properties, making it distinct from other benzohydrazide derivatives.

Properties

Molecular Formula

C7H5BrF2N2O

Molecular Weight

251.03 g/mol

IUPAC Name

4-bromo-2,3-difluorobenzohydrazide

InChI

InChI=1S/C7H5BrF2N2O/c8-4-2-1-3(7(13)12-11)5(9)6(4)10/h1-2H,11H2,(H,12,13)

InChI Key

DLHLPQYROZSPQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)NN)F)F)Br

Origin of Product

United States

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